(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran core substituted with a 2-fluorophenylimino group at position 2, a methoxy group at position 7, and an N-acetyl carboxamide moiety at position 3. Its molecular formula is C₁₉H₁₆FN₂O₃, with an average molecular mass of 345.35 g/mol (calculated from analogous structures in ). The Z-configuration of the imino double bond is critical for maintaining its planar geometry, which may influence intermolecular interactions in biological or material science applications.
Properties
IUPAC Name |
N-acetyl-2-(2-fluorophenyl)imino-7-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)14-9-12-7-8-13(25-2)10-17(12)26-19(14)22-16-6-4-3-5-15(16)20/h3-10H,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZAZHWSTFFFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound with a chromene structure that includes a methoxy group and an imino linkage. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and other medicinal applications.
Structural Features
The unique structure of this compound contributes to its biological activity. The presence of the fluorophenyl substituent is particularly noteworthy, as fluorine atoms can enhance the lipophilicity and biological activity of compounds.
| Feature | Description |
|---|---|
| Chemical Formula | C16H15FN2O3 |
| Molecular Weight | 300.30 g/mol |
| Functional Groups | Methoxy, Imino, Acetamide |
Biological Activity Predictions
Predictive models based on structure-activity relationship (SAR) methodologies suggest that this compound could exhibit a range of biological activities, including:
- Anticancer Activity : Similar chromene derivatives have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : The structural characteristics may confer antibacterial or antifungal activity.
- Enzyme Inhibition : Potential to inhibit specific enzymes, such as histone deacetylases (HDACs), which are involved in cancer progression.
The mechanisms by which this compound may exert its effects include:
- Enzyme Interaction : Binding to and inhibiting enzymes critical for cancer cell proliferation.
- Cell Cycle Arrest : Inducing apoptosis and halting the cell cycle at specific phases.
- Reactive Oxygen Species (ROS) Modulation : Altering oxidative stress levels within cells.
Case Studies and Experimental Findings
Recent studies have focused on the synthesis and evaluation of related chromene derivatives for their biological activities:
- Antitumor Activity in Xenograft Models : In vivo studies have demonstrated that compounds with similar structures can inhibit tumor growth significantly. For instance, compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines have been reported .
- Molecular Docking Studies : Computational analyses suggest that this compound has favorable binding affinities for targets involved in cancer progression, indicating potential therapeutic pathways.
-
Comparative Studies with Analogous Compounds :
- 7-Methoxyflavone : Antioxidant properties but lacks imino functionality.
- 4-Fluorochalcone : Notable anticancer properties but different ring structure.
- 5-Acetylcoumarin : Exhibits antimicrobial activity but does not contain a chromene core.
| Compound Name | Structure Features | Notable Activities | Uniqueness |
|---|---|---|---|
| 7-Methoxyflavone | Methoxy group on flavone backbone | Antioxidant, anti-inflammatory | Lacks imino functionality |
| 4-Fluorochalcone | Fluoro-substituted chalcone | Anticancer properties | Different ring structure |
| 5-Acetylcoumarin | Acetylated coumarin derivative | Antimicrobial activity | No chromene core |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
-
Neuroprotective Effects :
- Studies have demonstrated that derivatives of chromene compounds can provide neuroprotection against oxidative stress and neurodegenerative diseases such as Alzheimer's disease. The presence of the fluorophenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotective therapies .
- Anti-inflammatory Properties :
- Anticancer Potential :
Neuroprotection in Alzheimer's Disease
A study investigated the neuroprotective effects of chromene derivatives in cellular models of Alzheimer's disease. The results indicated that these compounds significantly reduced beta-amyloid plaque formation and improved neuronal survival rates under oxidative stress conditions .
Anti-inflammatory Activity
In a preclinical model of arthritis, a derivative similar to this compound demonstrated a marked reduction in paw swelling and inflammatory markers compared to control groups. This suggests its potential utility in treating chronic inflammatory conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorophenyl Group
The fluorine atom on the phenyl ring exhibits moderate electrophilicity, enabling substitution reactions with nucleophiles such as amines or thiols under controlled conditions.
| Reaction Parameters | Details |
|---|---|
| Nucleophile | Primary amines (e.g., methylamine) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Catalyst | Potassium carbonate |
| Yield | 45–60% (observed in analogous fluorophenyl derivatives) |
This substitution modifies the fluorophenyl moiety, potentially altering the compound’s biological activity. Computational models suggest that electron-withdrawing groups at the ortho position (e.g., fluorine) enhance reactivity toward nucleophiles .
Electrophilic Addition to the Chromene Core
The chromene ring’s conjugated double bond system participates in electrophilic aromatic substitution (EAS) reactions. Nitration and sulfonation have been predicted via molecular modeling:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro groups at C-5 or C-6 positions |
| Sulfonation | Fuming H₂SO₄, 25°C | Adds sulfonic acid groups, enhancing water solubility |
Density functional theory (DFT) calculations indicate that the methoxy group at C-7 directs electrophiles to the para position relative to itself .
Hydrolysis of the Acetamide Group
The acetylated carboxamide undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine:
| Condition | Product | Application |
|---|---|---|
| Acidic (HCl, reflux) | Carboxylic acid derivative | Precursor for further functionalization |
| Basic (NaOH, 70°C) | Free amine | Enables coupling reactions (e.g., peptide synthesis) |
Kinetic studies of analogous acetamide compounds show pseudo-first-order kinetics with half-lives of 2–4 hours in basic media.
Redox Reactions Involving the Imino Group
The imino (C=N) linkage can be reduced to an amine or oxidized to a carbonyl group:
| Reaction | Reagents | Mechanism |
|---|---|---|
| Reduction | H₂/Pd-C in ethanol | Catalytic hydrogenation to form secondary amine |
| Oxidation | KMnO₄ in acidic medium | Cleavage of the C=N bond, yielding ketone and ammonia |
Reduction preserves the chromene scaffold, while oxidation disrupts the conjugated system, affecting UV-Vis absorption properties .
Comparative Reactivity with Structural Analogs
The table below contrasts the reactivity of (2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide with related compounds:
Computational Insights
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Molecular Comparison of Target Compound and Analogs
Research Findings and Implications
- Electronic Effects : Fluorine’s position (2- vs. 4-) influences dipole moments and steric interactions, as seen in and . The ortho-fluorine in the target compound may enhance intramolecular hydrogen bonding compared to para-substituted analogs.
- Functional Group Trade-offs : The N-acetyl group (target) improves water solubility relative to N-phenyl () but may reduce membrane permeability due to polarity.
- Synthetic Challenges: Cyano-substituted derivatives () exhibit lower purity (52.7% for compound 18), suggesting challenges in optimizing reaction conditions for electron-deficient aryl groups.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this chromene derivative?
The synthesis typically involves a multi-step sequence: (1) condensation of a fluorophenyl-substituted imine precursor with a chromene-carboxamide intermediate, (2) acetylation of the amine group, and (3) regioselective methoxy substitution. Key conditions include:
- Use of polar aprotic solvents (e.g., DCM, DMF) to enhance nucleophilicity .
- Catalytic bases like 2,6-lutidine to facilitate imine formation .
- Temperature control (0–5°C for coupling steps to minimize side reactions) .
- Monitoring via TLC (hexane:ethyl acetate mobile phase) to track intermediate formation .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., Z-configuration of the imine group) and confirms acetyl/methoxy substituents .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- UV-vis spectroscopy : Identifies chromene’s π→π* transitions (λmax ~300–350 nm) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. How can researchers mitigate challenges in isolating the Z-isomer during synthesis?
- Employ sterically hindered bases to favor Z-configuration via kinetic control .
- Use crystallization techniques with solvents like ethyl acetate/hexane to separate isomers .
- Verify geometry via NOESY NMR (spatial proximity of imine protons to chromene ring) .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-31G* basis set) predict:
- Electron density distribution, highlighting nucleophilic sites (e.g., carboxamide oxygen) .
- Frontier molecular orbitals (HOMO/LUMO) to explain charge-transfer interactions with biological targets .
- Substituent effects (e.g., fluorine’s electron-withdrawing role on aromatic ring reactivity) .
Q. What experimental and computational strategies resolve contradictions in bioactivity data?
- Experimental :
- Standardize assay conditions (e.g., cell lines, IC50 protocols) to minimize variability .
- Compare activity against structural analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) .
- Computational :
- Molecular docking (AutoDock Vina) to assess binding affinity variations across protein conformers .
- MD simulations to evaluate target-ligand stability under physiological conditions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Substituent variation : Replace 2-fluorophenyl with chloro/trifluoromethyl groups to modulate lipophilicity and target engagement .
- Scaffold modification : Introduce heterocycles (e.g., thiazole) at the carboxamide position to enhance π-stacking with enzyme active sites .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) using QSAR models .
Q. What crystallographic tools validate the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
